molecular formula C8H5ClFNO3 B11749779 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one

Cat. No.: B11749779
M. Wt: 217.58 g/mol
InChI Key: ZBECDCHTMAAKSG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClFNO3. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a chlorofluorobenzene derivative, followed by Friedel-Crafts acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors. The ethanone group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is unique due to its specific arrangement of substituents, which imparts distinct reactivity and interaction profiles compared to its isomers. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.58 g/mol

IUPAC Name

1-(2-chloro-5-fluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5ClFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3

InChI Key

ZBECDCHTMAAKSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

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